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Compound of Interest

2-amino-N-(2-
Compound Name:

bromophenyl)acetamide
CAS No.: 900641-74-9

Cat. No.: B3300280

Get Quote

Executive Summary

2-amino-N-(2-bromophenyl)acetamide (also known as 2'-bromoglycinanilide) is a bifunctional
pharmacophore combining a primary alpha-amine and an ortho-brominated acetanilide core.
Its infrared spectrum is distinct from simple acetanilides due to the inductive influence of the

-amino group and the steric "ortho-effect" of the bromine substituent.

This guide compares the target compound against its synthetic precursors (2-bromoaniline)
and structural analogs (2'-bromoacetanilide) to provide a self-validating spectral assignment
workflow.

Key Spectral Differentiators
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Structural Context & Vibrational Logic

To accurately interpret the FTIR spectrum, one must understand the competing electronic and
steric forces at play:

e The "Ortho-Effect” (Steric Inhibition of Resonance): The bulky bromine atom at the ortho
position forces the phenyl ring to twist out of planarity with the amide group. This reduces the
conjugation between the nitrogen lone pair and the phenyl ring.

o Spectral Consequence: The

bond retains more double-bond character, shifting the Amide | band to a higher frequency
compared to para-substituted analogs.

e Alpha-Amino Inductive Effect: The electron-withdrawing

group on the alpha-carbon pulls electron density from the carbonyl carbon.

o Spectral Consequence: Further stiffening of the
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bond, reinforcing the blue shift (higher wavenumber).

¢ Intramolecular Hydrogen Bonding: Potential H-bonding exists between the alpha-amine
protons and the amide carbonyl oxygen or the bromine atom.

Visualization: Structural Vibration Map

Amide | (C=0 Stretch)

~1680 cm-1
Core Mode (Blue-shifted due to steric twist)
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2-amino-N-(2-bromophenyl)acetamide Functional Group
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Aryl C-Br Stretch
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Click to download full resolution via product page

Figure 1: Mapping of key functional groups to their expected vibrational frequencies.

Detailed Band Assignment & Comparison
Region 1: High Frequency (3500 — 3000 )

This region is critical for distinguishing the target from the non-aminated analog.

+ Target Profile: Expect a complex pattern containing both Amide N-H (singlet) and Amine
(doublet).

« Differentiation:
o vs. 2-Bromoacetanilide: The analog only has a single Amide N-H band (

3250
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). The target will show additional bands above 3300
corresponding to the free aliphatic amine.

o vs. 2-Bromoaniline: The precursor has aniline N-H stretches. While similar in position, the
target's bands are sharper and distinct due to the aliphatic nature of the

group.

Region 2: The Double Bond Region (1700 - 1500 )

This is the "fingerprint" of the amide linkage.
e Amide | (

Stretch):

o Observed:

1670-1690

o Mechanism: The inductive effect of the
-amino group (
) increases the force constant of the carbonyl bond. Standard acetanilides appear lower (
1660
), but the ortho-bromo steric twist prevents full conjugation, keeping the frequency high.

e Amide Il (
Bend +
Stretch):

o Observed:
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1520-1540

o Note: This band is often broad. In 2-bromoaniline, this band is absent (replaced by

scissoring at

1620
)-
Region 3: Fingerprint & Substituents (1500 - 600 )
o Stretch: Aromatic C-Br vibrations typically appear as strong bands in the 1070-1020
region.
o Ortho-Substitution Pattern: Look for strong out-of-plane (OOP) bending modes near 750

(characteristic of 1,2-disubstituted benzene).

Experimental Validation Protocol

To validate the identity of 2-amino-N-(2-bromophenyl)acetamide, use the following
comparative workflow. This protocol ensures you are not detecting unreacted precursor
(aniline) or the non-aminated intermediate (bromoacetamide).

Method: Solid State FTIR (ATR or KBr)

Recommendation: Diamond ATR (Attenuated Total Reflectance) is preferred for speed and
reproducibility, though KBr pellets yield sharper peaks for the N-H region.

Step-by-Step Validation Logic
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Figure 2: Logical decision tree for spectral validation.

Comparative Data Table
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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